molecular formula C8H15NO4 B1148679 6,8a-diepi-castanospermine CAS No. 106798-21-0

6,8a-diepi-castanospermine

Cat. No.: B1148679
CAS No.: 106798-21-0
M. Wt: 189.21
InChI Key:
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Description

6,8a-Diepi-castanospermine is a polyhydroxylated indolizidine alkaloid known for its role as a selective glycosidase inhibitor.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,8a-diepi-castanospermine involves several steps, including the stereoselective introduction of hydroxyl groups. One notable method includes the aza-Claisen rearrangement-induced ring expansion of 1-acyl-2-alkoxyvinyl pyrrolidine, followed by a substrate-controlled stereoselective transannulation of the resulting azoninone intermediate .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic routes developed in research laboratories provide a foundation for potential large-scale production. These methods emphasize the importance of stereoselectivity and efficient reaction conditions to achieve high yields.

Chemical Reactions Analysis

Types of Reactions: 6,8a-Diepi-castanospermine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions often involve controlled temperatures and pH levels to ensure optimal outcomes.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated forms of the compound .

Scientific Research Applications

6,8a-Diepi-castanospermine has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound for studying stereoselective synthesis and reaction mechanisms.

    Biology: The compound’s ability to inhibit glycosidases makes it valuable for studying carbohydrate metabolism and enzyme functions.

    Medicine: Research has explored its potential as a therapeutic agent for diseases involving glycosidase activity, such as certain viral infections and lysosomal storage disorders.

    Industry: Its unique chemical properties make it a candidate for developing new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,8a-diepi-castanospermine involves its interaction with glycosidases, enzymes responsible for breaking down carbohydrates. By inhibiting these enzymes, the compound can modulate carbohydrate metabolism and influence various biological pathways. This inhibition is achieved through the compound’s ability to bind to the active site of glycosidases, preventing substrate access and subsequent enzymatic activity .

Comparison with Similar Compounds

  • 1-Deoxy-6,8a-di-epi-castanospermine
  • 1-Deoxy-6-epi-castanospermine
  • 1,6,8a-Tri-epi-castanospermine

Comparison: 6,8a-Diepi-castanospermine is unique due to its specific stereochemistry, which influences its glycosidase inhibitory activity. Compared to similar compounds, it exhibits distinct binding affinities and inhibitory effects, making it a valuable tool for studying enzyme functions and developing therapeutic agents .

Properties

CAS No.

106798-21-0

Molecular Formula

C8H15NO4

Molecular Weight

189.21

Synonyms

(1S,6R,7R,8R,8aS)-octahydroindolizine-1,6,7,8-tetraol

Origin of Product

United States

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